

electronic band structure of monolayer TiSe2

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An In-depth Technical Guide on the Electronic Band Structure of Monolayer 1T-TiSe2

Introduction

Titanium diselenide (TiSe₂) is a transition metal dichalcogenide (TMD) that has garnered significant scientific interest due to its unique electronic properties, particularly the formation of a commensurate charge density wave (CDW). In its monolayer form, 1T-TiSe₂, these properties are often enhanced and more amenable to external tuning, making it a promising platform for exploring quantum phenomena and developing novel electronic devices.

At high temperatures, bulk 1T-TiSe₂ is a semimetal. As it cools below a critical transition temperature (TCDW) of approximately 200 K, it undergoes a phase transition into a (2x2x2) commensurate CDW state.[1][2] This transition is accompanied by a periodic lattice distortion (PLD) and the opening of a band gap, fundamentally altering its electronic character.[1][3] In monolayer TiSe₂, a similar (2x2) CDW transition occurs, but with modified characteristics, such as a potentially higher transition temperature and a larger energy gap, suggesting an enhancement of electron-hole coupling in the two-dimensional limit.[4][5][6]

The precise driving mechanism of the CDW transition in TiSe₂ is still a subject of debate, with leading theories pointing towards either an excitonic insulator state driven by electron-hole interactions or a Peierls-type instability driven by Fermi surface nesting.[7][8] This guide provides a comprehensive overview of the electronic band structure of monolayer 1T-TiSe₂, summarizing key quantitative data, detailing experimental and computational methodologies, and visualizing the critical processes involved.



Theoretical and Experimental Band Structure

The electronic structure of monolayer TiSe₂ is characterized by the orbital contributions of Titanium (Ti-3d) and Selenium (Se-4p) atoms. In the normal phase (above TCDW), it behaves as a semimetal, while in the CDW phase (below TCDW), it becomes a semiconductor or insulator.

Normal Phase (High Temperature)

In its high-temperature, undistorted 1x1 phase, monolayer TiSe₂ is a semimetal.[1] This is characterized by an overlap between the valence and conduction bands.[1][9]

- Valence Band: The valence band maximum (VBM) is located at the Γ point of the Brillouin zone and is primarily derived from Se-4p orbitals.[1][10]
- Conduction Band: The conduction band minimum (CBM) is located at the M point, consisting mainly of Ti-3d orbitals.[1][10]

The energy overlap between the hole pocket at the Γ point and the electron pocket at the M point is a critical feature of the normal state.[1] Density Functional Theory (DFT) calculations using the Generalized Gradient Approximation (GGA) predict an indirect band overlap of -0.446 eV, while the Heyd-Scuseria-Ernzerhof (HSE) hybrid functional yields a smaller overlap of -0.242 eV.[1]

Charge Density Wave (CDW) Phase (Low Temperature)

Below the CDW transition temperature (TCDW \approx 200-232 K for monolayer), the system undergoes a (2x2) periodic lattice distortion.[4][6][11] This structural change folds the Brillouin zone, causing the Ti-3d conduction band at the M point to fold back to the Γ point.[4][6] This band folding, coupled with the periodic potential of the CDW, opens an energy gap, transforming the material into a semiconductor.[12]

Angle-resolved photoemission spectroscopy (ARPES) experiments have confirmed the opening of this CDW gap.[4][5] The magnitude of the gap is a key parameter, with experimental ARPES measurements at 10 K indicating a gap of approximately 153 meV.[1][12] Theoretical calculations show sensitivity to the chosen functional, with values ranging from 67 meV (PBE) to 297 meV (TASK) and 330 meV (HSE06).[12]



Factors Influencing the Electronic Structure

The electronic properties and the CDW phase in monolayer TiSe₂ can be effectively manipulated by external stimuli such as strain, substrate interactions, and charge doping.

- Strain: Applying biaxial strain has a significant impact. Tensile strain is shown to enhance the CDW order.[13] First-principles calculations indicate that tensile strain can change the metallic nature of monolayer TiSe₂ into a semiconducting one by opening a bandgap.[9] For instance, a 5% tensile strain can induce an indirect bandgap of 0.045 eV, which increases to 0.35 eV at 10% strain, where it becomes a direct gap.[10] Compressive strain, conversely, tends to suppress the CDW instability.[13]
- Substrate Effects: The choice of substrate can alter the CDW transition temperature.

 Monolayer TiSe₂ grown on MoS₂ exhibits a TCDW that is approximately 45 K higher than when grown on highly oriented pyrolytic graphite (HOPG).[11][14] This is attributed to differences in charge screening of the unconventional CDW by the substrate.[11][14]
- Charge Doping: Electron doping can suppress the CDW order and eventually close the energy gap completely.[11][13][14] Doping with around 0.06 electrons per Ti atom has been shown to suppress the CDW. This controllable phase transition makes monolayer TiSe₂ a candidate for novel electronic switching devices.[13]

Quantitative Data Summary

The following tables summarize the key structural and electronic parameters for monolayer 1T-TiSe₂ as reported in various experimental and theoretical studies.

Table 1: Structural Properties of Monolayer TiSe2

| Parameter | Theoretical Value | Experimental Value | Reference |
|----------------------|-------------------|--------------------|-----------|
| Lattice Constant (a) | 3.528 Å | 3.540 Å, 3.538 Å | [15][16] |
| Ti-Se Bond Length | 2.593 Å, 2.559 Å | - | [10][16] |
| Se-Se Bond Length | 3.587 Å | - | [10] |

Table 2: Electronic Properties of Monolayer TiSe2



| Property | Phase | Method | Value | Reference |
|--------------------------------|--------|--------------|-----------|-----------|
| Band Overlap | Normal | DFT (GGA) | -0.446 eV | [1] |
| Band Overlap | Normal | DFT (HSE) | -0.242 eV | [1] |
| Band Overlap | Normal | DFT (PBE) | -0.44 eV | [9] |
| Band Gap | CDW | ARPES (10 K) | 153 meV | [1][12] |
| Band Gap | CDW | DFT (PBE) | 67 meV | [12] |
| Band Gap | CDW | DFT (MVS) | 151 meV | [12] |
| Band Gap | CDW | DFT (TASK) | 297 meV | [12] |
| Band Gap | CDW | DFT (HSE06) | 330 meV | [12] |
| TCDW | CDW | ARPES | ~200 K | [4][5][6] |
| TCDW | CDW | ARPES | 232 ± 5 K | [17] |
| TCDW (on MoS ₂) | CDW | ARPES | ~245 K | [11][14] |

Experimental and Computational Protocols Experimental Methodology: Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is the most direct experimental technique for probing the electronic band structure of solids.[18][19] It measures the kinetic energy and emission angle of photoelectrons ejected from a sample upon irradiation with high-energy photons, allowing for the mapping of electron energy versus momentum.

Principle: Based on the photoelectric effect. Incident photons of a known energy (hv) excite
electrons from occupied states. By measuring the kinetic energy (Ekin) and emission angle
(θ, φ) of the emitted photoelectrons, the binding energy (EB) and in-plane crystal momentum
(k||) can be determined.

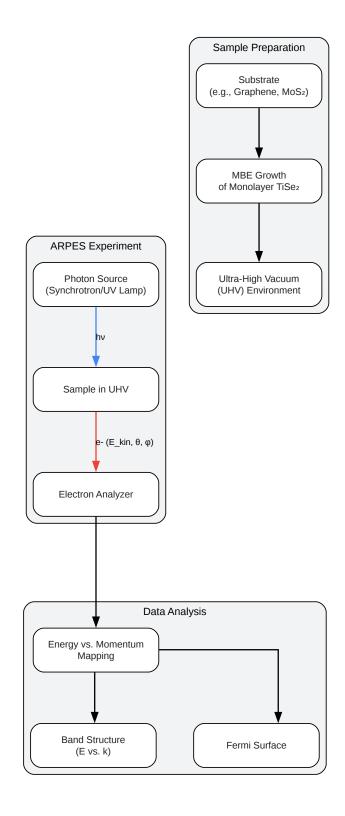
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- Sample Preparation: Monolayer TiSe₂ samples are typically grown in-situ via molecular beam epitaxy (MBE) on a suitable substrate (e.g., bilayer graphene, HOPG, MoS₂).[7][11] The growth and measurements are performed in an ultra-high vacuum (UHV) environment to maintain a clean surface.
- Instrumentation: An ARPES system consists of a monochromatic light source (e.g., a synchrotron beamline or a UV lamp) and a hemispherical electron energy analyzer.[19]
- Data Acquisition: For band structure mapping, energy distribution curves (EDCs) are recorded at various emission angles. Temperature-dependent measurements are performed by cooling the sample with a cryostat to probe the electronic structure above and below TCDW.[4][11]





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Caption: ARPES experimental workflow for monolayer TiSe2.



Computational Methodology: Density Functional Theory (DFT)

First-principles calculations based on DFT are a powerful tool for predicting and understanding the electronic properties of materials.[18][20]

 Principle: DFT solves the many-body Schrödinger equation by mapping it onto a system of non-interacting electrons moving in an effective potential. The exchange-correlation functional is a key component that approximates the complex many-body effects.

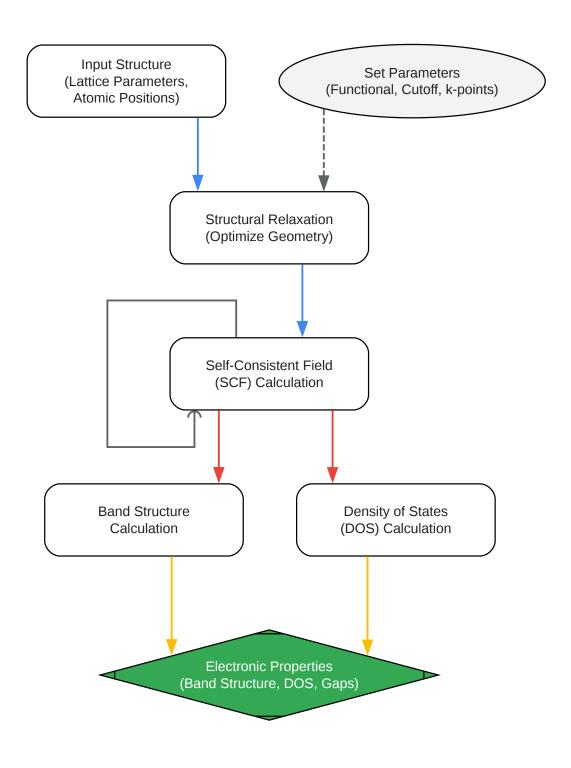
Workflow:

- Structure Optimization: The calculation begins by relaxing the atomic positions and lattice parameters of the monolayer TiSe₂ unit cell until the forces on the atoms and the stress on the cell are minimized.[9]
- Self-Consistent Field (SCF) Calculation: The ground-state electron density is calculated iteratively until self-consistency is achieved. This step typically uses a plane-wave basis set and a defined k-point mesh for Brillouin zone integration.
- Band Structure Calculation: Once the ground state is found, the electronic band structure is calculated along high-symmetry paths in the Brillouin zone (e.g., Γ-M-K-Γ).

Computational Details:

- Functionals: The choice of exchange-correlation functional is critical. The Perdew-Burke-Ernzerhof (PBE) GGA is common, but hybrid functionals like HSE06 are often used to obtain more accurate band gaps.[1][12][15]
- Basis Set & Cutoff: A plane-wave basis set is typically used with an energy cutoff (e.g., 400-550 eV) to ensure convergence.[15][21]
- k-point Sampling: A Monkhorst-Pack grid (e.g., 12x12x1) is used for Brillouin zone sampling during the SCF calculation.
- Van der Waals Corrections: Corrections like DFT-D3 are often included to accurately model the layered structure.[15]





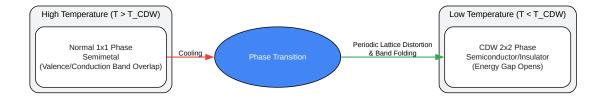
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Caption: Typical DFT workflow for band structure calculations.



Visualizing the CDW Transition

The transition from a semimetal to a gapped state is the hallmark of the CDW phase in monolayer TiSe₂. This process involves a complex interplay between the electronic and lattice degrees of freedom.



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Caption: Logic of the CDW phase transition in monolayer TiSe2.

Conclusion

Monolayer 1T-TiSe₂ presents a rich platform for studying the interplay of dimensionality, lattice distortions, and electronic correlations. In its normal state, it is a semimetal with overlapping Se-4p and Ti-3d bands. Below its critical temperature, it transitions into a (2x2) CDW phase, characterized by a periodic lattice distortion and the opening of a significant band gap. This electronic structure is highly tunable via external factors like strain, substrate choice, and charge doping, offering pathways to control its electronic and quantum properties. While significant progress has been made through a combination of experimental techniques like ARPES and theoretical DFT calculations, the definitive mechanism driving the CDW transition remains an active area of research. The continued exploration of monolayer TiSe₂ is crucial for advancing our fundamental understanding of correlated electron systems and for harnessing its potential in next-generation electronic applications.



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References

- 1. arxiv.org [arxiv.org]
- 2. hqgraphene.com [hqgraphene.com]
- 3. researchgate.net [researchgate.net]
- 4. Unconventional Charge-Density-Wave Transition in Monolayer 1T-TiSe2 PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inconsistencies between experimental and theoretical band structure of TiSe2 [arxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. [1706.06309] Manipulating charge-density-wave in monolayer \$1T\$-TiSe\$_2\$ by strain and charge doping: A first-principles investigation [arxiv.org]
- 14. Controlling the Charge Density Wave Transition in Monolayer TiSe 2 : Substrate and Doping Effects (Journal Article) | OSTI.GOV [osti.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. physics.stackexchange.com [physics.stackexchange.com]
- 19. researchgate.net [researchgate.net]
- 20. ora.ox.ac.uk [ora.ox.ac.uk]



- 21. Experimental and Theoretical Studies of the Electronic Band Structure of Bulk and Atomically Thin Mo1–xWxSe2 Alloys PMC [pmc.ncbi.nlm.nih.gov]
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